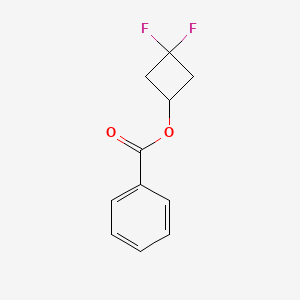

3,3-Difluorocyclobutyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

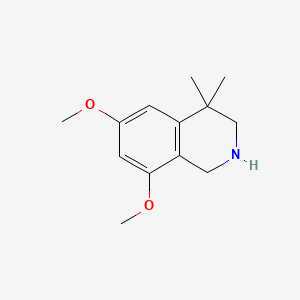

“3,3-Difluorocyclobutyl benzoate” is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 . It is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl ring with two fluorine atoms attached at the 3,3-positions, and a benzoate group attached via an oxygen atom . The exact mass and monoisotopic mass of the compound are both 212.06488588 g/mol .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a topological polar surface area of 26.3 Ų and a complexity of 239 . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has three rotatable bonds .

Scientific Research Applications

Synthesis of Building Blocks

3,3-Difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, can be synthesized through the multigram synthesis approach. Ethyl 3,3-difluorocyclobutanecarboxylate serves as a common synthetic intermediate for these derivatives, demonstrating the versatility of 3,3-difluorocyclobutyl benzoate in the synthesis of various chemical compounds (Ryabukhin et al., 2018).

Enzymatic Reduction in Anaerobic Aromatic Metabolism

In the context of anaerobic aromatic metabolism, benzoyl-coenzyme A, a central intermediate, is reduced to alicyclic compounds, potentially involving this compound or its derivatives. This reaction is crucial in the biological Birch reduction process, highlighting the compound's significance in biochemical pathways (Koch et al., 1993).

Photocatalytic Hydrodefluorination

The directed photocatalytic hydrodefluorination of fluorinated aryl benzoates, including this compound, is a method for accessing various fluorinated arenes. This approach, characterized by mild conditions and excellent regioselectivity, is ideal for complex synthesis, demonstrating the compound's utility in advanced chemical synthesis (Kharbanda & Weaver, 2023).

Benzoate Catabolism in Bacteria

This compound, as part of benzoic acid derivatives, is involved in the aerobic catabolism pathway in bacteria. This includes the conversion of benzoyl-CoA to various CoA thioesters, indicating the compound's role in microbial metabolic processes (Zaar et al., 2001).

Synthesis of Fluoromethyl Derivatives

The compound is used in the synthesis of fluoromethyl derivatives of carbocyclic oxetanocin A, highlighting its role in the development of novel chemical entities with potential therapeutic applications (Sato et al., 1996).

Mechanism of Action

Safety and Hazards

The safety data sheet of “3,3-Difluorocyclobutyl benzoate” indicates that it may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . It is recommended to handle this compound with appropriate safety equipment and follow standard laboratory safety procedures .

Properties

IUPAC Name |

(3,3-difluorocyclobutyl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)6-9(7-11)15-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHRWBARKVNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)OC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676688 |

Source

|

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-19-4 |

Source

|

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)

![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)